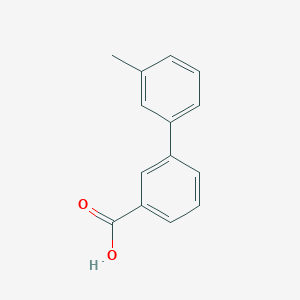
(R)-Isopropyl pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-Isopropyl pyrrolidine-2-carboxylate, also known as IPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. IPC is a chiral molecule, meaning it has a non-superimposable mirror image, and can exist in two different forms: (R)-IPC and (S)-IPC. In
Mécanisme D'action
The exact mechanism of action of (R)-(R)-Isopropyl pyrrolidine-2-carboxylate is not fully understood. However, it is believed that (R)-(R)-Isopropyl pyrrolidine-2-carboxylate may act as a modulator of the γ-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal activity in the brain. (R)-(R)-Isopropyl pyrrolidine-2-carboxylate has been shown to enhance GABAergic neurotransmission, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
(R)-(R)-Isopropyl pyrrolidine-2-carboxylate has been shown to have various biochemical and physiological effects. In animal studies, (R)-(R)-Isopropyl pyrrolidine-2-carboxylate has been shown to improve cognitive function and memory retention, reduce anxiety-like behavior, and have antipsychotic effects. (R)-(R)-Isopropyl pyrrolidine-2-carboxylate has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (R)-(R)-Isopropyl pyrrolidine-2-carboxylate in lab experiments is its high enantiomeric purity, which allows for precise control over the stereochemistry of reactions. (R)-(R)-Isopropyl pyrrolidine-2-carboxylate is also readily available and relatively inexpensive. However, one limitation of using (R)-(R)-Isopropyl pyrrolidine-2-carboxylate is its limited solubility in water, which may make it difficult to use in aqueous reactions.
Orientations Futures
There are several future directions for the study of (R)-(R)-Isopropyl pyrrolidine-2-carboxylate. One area of interest is the development of (R)-(R)-Isopropyl pyrrolidine-2-carboxylate as a potential drug candidate for the treatment of neurological disorders. Further studies are needed to fully understand the mechanism of action of (R)-(R)-Isopropyl pyrrolidine-2-carboxylate and its potential therapeutic effects. Additionally, the use of (R)-(R)-Isopropyl pyrrolidine-2-carboxylate as a chiral building block for the synthesis of complex molecules and as a chiral ligand for asymmetric catalysis is an area of ongoing research.
Méthodes De Synthèse
(R)-(R)-Isopropyl pyrrolidine-2-carboxylate can be synthesized through a variety of methods, including asymmetric synthesis, resolution, and chiral pool synthesis. Asymmetric synthesis involves the use of chiral catalysts or reagents to selectively produce one enantiomer over the other. Resolution involves the separation of a racemic mixture into its individual enantiomers. Chiral pool synthesis involves the use of chiral starting materials to produce the desired enantiomer. One commonly used method for synthesizing (R)-(R)-Isopropyl pyrrolidine-2-carboxylate is asymmetric hydrogenation of pyrrolidine-2-carboxylic acid.
Applications De Recherche Scientifique
(R)-(R)-Isopropyl pyrrolidine-2-carboxylate has been studied for its potential applications in various scientific research areas, including medicinal chemistry, organic synthesis, and asymmetric catalysis. In medicinal chemistry, (R)-(R)-Isopropyl pyrrolidine-2-carboxylate has been investigated as a potential drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. In organic synthesis, (R)-(R)-Isopropyl pyrrolidine-2-carboxylate has been used as a chiral building block for the synthesis of complex molecules. In asymmetric catalysis, (R)-(R)-Isopropyl pyrrolidine-2-carboxylate has been used as a chiral ligand for the asymmetric hydrogenation of various substrates.
Propriétés
Numéro CAS |
158630-13-8 |
|---|---|
Nom du produit |
(R)-Isopropyl pyrrolidine-2-carboxylate |
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
propan-2-yl (2R)-pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6(2)11-8(10)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3/t7-/m1/s1 |
Clé InChI |
NAHHGJMBRWRITI-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)OC(=O)[C@H]1CCCN1 |
SMILES |
CC(C)OC(=O)C1CCCN1 |
SMILES canonique |
CC(C)OC(=O)C1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



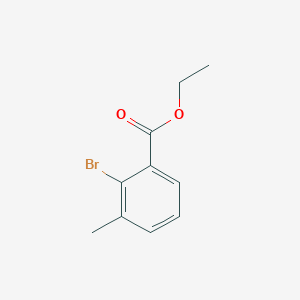
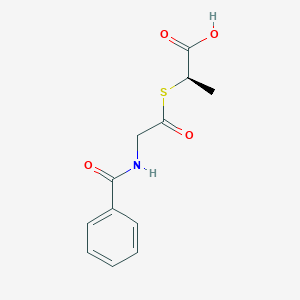
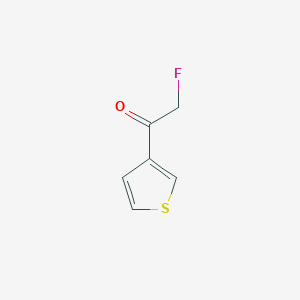
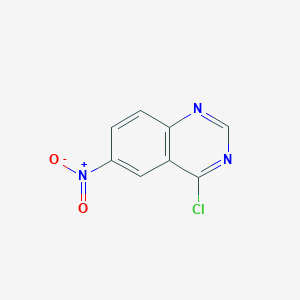
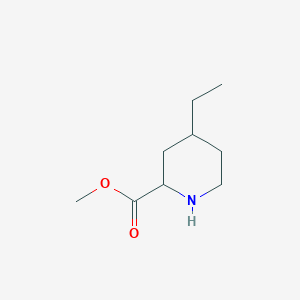
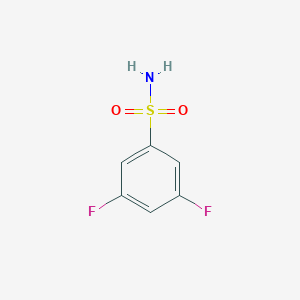
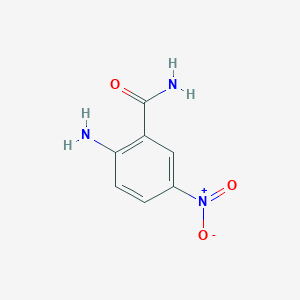
![(6aR,9S)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B117978.png)
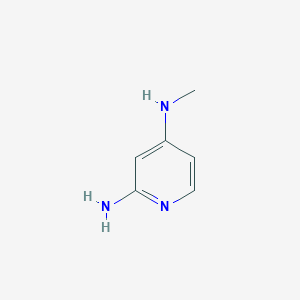
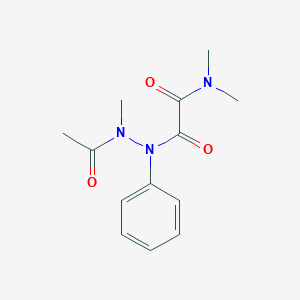
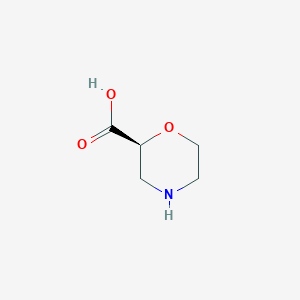
![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)

